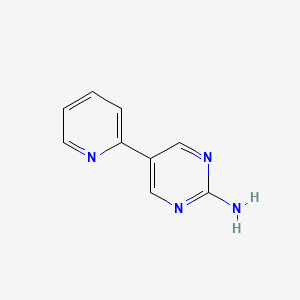
5-pyridin-2-ylpyrimidin-2-amine
Cat. No. B7469750
M. Wt: 172.19 g/mol
InChI Key: IWYRVFRXVODLQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05880140
Procedure details


A mixture of 2-amino-5-bromopyrimidine (0.299 g, 1.72 mmol), 2-pyridylboronic acid (1.57 g, 12.79 mmol), barium hydroxide (0.813 mg, 2.58 mmol), DME (8 mL) and water (1.5 mL) is purged with dry argon. Tetrakis(triphenylphosphine) palladium(0) (99.0 mg, 0.086 inmol) is added, and the resultant solution is stirred at 80° C. for 4 hours. The solvents are evaporated in vacuo, and the residue is partitioned between EtOAc and water. The aqueous extract is separated, and extracted with EtOAc. The organic extracts are combined, washed with sat. aq. NaHCO3 and 5% aq. Na2S2O3, dried, (Na2SO4) and the solvent is evaporated in vacuo. The residue is purified by chromatography to afford the title compound.





Name
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[CH:6][C:5](Br)=[CH:4][N:3]=1.[N:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1B(O)O.[OH-].[Ba+2].[OH-].COCCOC>O>[N:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[C:5]1[CH:4]=[N:3][C:2]([NH2:1])=[N:7][CH:6]=1 |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.299 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC=C(C=N1)Br
|
|
Name
|
|
|
Quantity
|
1.57 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(C=CC=C1)B(O)O
|
|
Name
|
|
|
Quantity
|
0.813 mg
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Ba+2].[OH-]
|
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
reactant
|
|
Smiles
|
COCCOC
|
|
Name
|
|
|
Quantity
|
1.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the resultant solution is stirred at 80° C. for 4 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is purged with dry argon
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Tetrakis(triphenylphosphine) palladium(0) (99.0 mg, 0.086 inmol) is added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvents are evaporated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue is partitioned between EtOAc and water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous extract
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with EtOAc
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with sat. aq. NaHCO3 and 5% aq. Na2S2O3
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(Na2SO4) and the solvent is evaporated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue is purified by chromatography
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
